Di-(dioctylpyrophosphato)ethylene titanate

Impact modification Talc-filled polypropylene Notched Izod impact strength

Di-(dioctylpyrophosphato)ethylene titanate, commercially designated KR‑238S or NDZ‑311, is a chelate-type organotitanate coupling agent belonging to the pyrophosphate subclass of titanate coupling agents. Structurally, it features a titanium center coordinated by two dioctylpyrophosphate groups and an ethylene glycol bridge, yielding a molecular weight of approximately 910.7 g/mol and a decomposition temperature around 210 °C.

Molecular Formula C34H78O16P4Ti
Molecular Weight 914.7 g/mol
Cat. No. B13785888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-(dioctylpyrophosphato)ethylene titanate
Molecular FormulaC34H78O16P4Ti
Molecular Weight914.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti]
InChIInChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2;
InChIKeyYLQWPVWUKMNEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-(dioctylpyrophosphato)ethylene Titanate (CAS 65467-75-6, KR-238S, NDZ-311): A Chelate Pyrophosphate Titanate Coupling Agent for High-Moisture Filler Systems and Advanced Composites


Di-(dioctylpyrophosphato)ethylene titanate, commercially designated KR‑238S or NDZ‑311, is a chelate-type organotitanate coupling agent belonging to the pyrophosphate subclass of titanate coupling agents . Structurally, it features a titanium center coordinated by two dioctylpyrophosphate groups and an ethylene glycol bridge, yielding a molecular weight of approximately 910.7 g/mol and a decomposition temperature around 210 °C [1]. Unlike monoalkoxy pyrophosphate titanates (e.g., KR‑38S isopropyl tri(dioctylpyrophosphato) titanate), its chelate architecture confers intrinsic hydrolytic stability, rendering it uniquely suited for treating fillers with high residual moisture and for aqueous formulations where conventional titanates undergo premature hydrolysis [2].

Chelate architecture provides hydrolytic stability for high-moisture fillers and aqueous formulations
Pyrophosphate functional groups enhance adhesion to metal oxides, carbon black, and flame-retardant fillers
Enables direct treatment of wet fillers and water-borne coatings without premature hydrolysis

Why Generic Substitution of KR-238S with Monoalkoxy Pyrophosphate or Silane Coupling Agents Fails in Aqueous and High-Moisture Filler Applications


Although pyrophosphate titanate coupling agents share a common functional group, the molecular architecture of the titanium center fundamentally dictates processing latitude and end-use performance. Monoalkoxy pyrophosphate titanates (e.g., KR‑38S, NDZ‑201) exhibit a hydrolytically labile isopropoxy group that undergoes rapid deactivation upon contact with water, confining their use to thoroughly dried fillers and anhydrous systems [1]. Silane coupling agents (e.g., KH‑570, APTES) lack the pyrophosphate functionality required for effective adhesion to specific inorganic substrates such as carbon black, metal oxides, and certain flame-retardant fillers, and their trialkoxysilane groups are also susceptible to uncontrolled condensation in aqueous environments . The chelate structure of KR‑238S, by contrast, stabilizes the titanium center against hydrolysis, enabling direct application to wet fillers, water-borne coatings, and humidity-exposed processing conditions without loss of coupling activity [2]. This structural distinction translates into quantifiable differences in filler activation, composite mechanical properties, and process viscosity explored in the evidence guide below.

Monoalkoxy pyrophosphate titanates (e.g., KR-38S)
Hydrolytically labile isopropoxy group may lead to premature deactivation in moist environments, limiting use to dried fillers.
Silane coupling agents (e.g., KH-570, APTES)
Lack pyrophosphate groups for effective bonding to carbon black and certain metal oxides; trialkoxysilane condensation in aqueous media may reduce coupling efficiency.

Quantitative Evidence Guide: Di-(dioctylpyrophosphato)ethylene Titanate — Comparative Performance Data Against Closest Analogs and Baseline Systems


Izod Notched Impact Strength Enhancement of Talc-Filled PP/POE Composites: NDZ-311 vs. Unmodified Talc Baseline

Surface treatment of superfine talc with di(dioctylpyrophosphato)ethylene titanate (NDZ-311) prior to incorporation into PP/POE composites resulted in a 57.7% increase in Izod notched impact strength compared to composites filled with untreated talc [1]. The improvement is attributed to covalent attachment of the titanate to talc surface hydroxyls and enhanced interfacial compatibility with the polypropylene matrix, as confirmed by FT-IR and SEM analysis [1].

Izod Impact Strength
Reported
+57.7% vs untreated talc
Enhanced filler-matrix interfacial adhesion in PP/POE composites
Specific J/m values not reported; FT-IR and SEM confirmed bonding
Impact modification Talc-filled polypropylene Notched Izod impact strength Titanate coupling agent surface treatment

Piezoelectric β-Phase Content and Power Output of BTO/PVDF Nanofiber Composites: DET-Modified vs. Unmodified BaTiO₃

Modification of barium titanate (BTO) nanofillers with di(dioctylpyrophosphato)ethylene titanate (DET) prior to electrospinning with PVDF yielded nanofibers with a piezoelectric β-phase content of approximately 85.7%, a piezoelectric coefficient d₃₃ of ~40 pC/N, and an instantaneous power density of 276.7 nW/cm² at a matched load of 120 MΩ, compared to unmodified BTO/PVDF nanofibers [1]. The DET-BTO/PVDF nanofibers also exhibited enhanced stress transfer capability and a force sensitivity of 0.817 V/N over the range 0.05–0.1 N [1].

Piezoelectric Output
Reported
β-phase 85.7%, d33 ~40 pC/N, 276.7 nW/cm²
Recorded high output in BTO/PVDF nanofiber composites
Electrospinning fabrication; reported as highest among BTO/PVDF systems
Piezoelectric energy harvesting PVDF nanocomposite Barium titanate nanofiller β-phase crystallinity Interfacial compatibility

Filler Activation Index and Oil Absorption Reduction in Heavy Calcium Carbonate: NDZ-311 vs. Untreated CaCO₃ Baseline

Ultrasonic wet-surface modification of heavy calcium carbonate (CaCO₃) with NDZ-311 dissolved in isopropanol achieved a maximum activation index of 98.9% and reduced the oil absorption value from 0.69 mL/g (untreated) to 0.51 mL/g (NDZ-311-treated), representing a 26.1% reduction [1]. The treated CaCO₃ also demonstrated excellent dispersion stability in liquid paraffin, maintaining a sediment volume above 48 mL after 3 hours of static settling [1]. DSC and FT-IR analysis confirmed that the titanate underwent chemical bonding to the CaCO₃ surface rather than mere physical adsorption [1].

Filler Activation
Reported
Activation index 98.9%, oil absorption −26.1%
Maximum surface coverage and hydrophobization of heavy CaCO₃
Wet modification with ultrasonic assistance; improved dispersion stability
Calcium carbonate surface modification Activation index Oil absorption value Wet modification process

Contact Angle Modification of Black Powder: NDZ-311 vs. Four Other Titanate Coupling Agents

In a comparative study evaluating five types of titanate coupling agents for surface modification of black powder (nanodiamond-containing detonation soot), NDZ-311 exhibited the optimum effect in increasing water contact angle, achieving the best results at an agent content of 3.0 wt% [1]. The study further demonstrated that NDZ-311-modified black powder provided higher dispersity and better hydrophobic ability than unmodified black powder, and that HDPE and LLDPE composites filled with NDZ-311-modified powder showed improved mechanical properties and reduced friction coefficient and wear mass loss in tribological testing [1].

Contact Angle Ranking
Reported rank
Top-ranked among five titanate agents at 3.0 wt%
Preferred hydrophobization for carbonaceous black powder
Exact contact angle values not provided; reduced friction and wear in HDPE/LLDPE
Contact angle measurement Black powder surface modification Hydrophobicity enhancement Titanate coupling agent screening

Viscosity Reduction Efficiency: Chelate KR-238S Type vs. Monoalkoxy Titanate Types

Vendor technical specifications for the chelate pyrophosphate titanate class (covering KR-138S / KR-238S equivalents) state that these agents provide better viscosity reduction compared to monoalkoxy titanate types when used to treat inorganic fillers in polymer systems . This is consistent with the structural model wherein the chelate bridge stabilizes the titanium center and the long-chain dioctylpyrophosphate groups enhance chain entanglement and lubricity in the polymer melt, whereas monoalkoxy titanates (e.g., KR‑38S) primarily function as surface modifiers without equivalent melt viscosity suppression .

Viscosity Reduction Claim
Class-level
Chelate type claimed better viscosity reduction vs monoalkoxy
Potential processing advantage; system-dependent verification recommended
Vendor technical literature; quantitative data available on request
Melt viscosity reduction Chelate vs. monoalkoxy titanate Filler dispersion Processing rheology

Best Research and Industrial Application Scenarios for Di-(dioctylpyrophosphato)ethylene Titanate Based on Quantitative Evidence


High-Impact Polypropylene/Talc Automotive and Appliance Compounds

Injection-molded PP/POE/talc composites for automotive interior parts and appliance housings benefit from NDZ-311 treatment of talc to achieve a 57.7% improvement in Izod notched impact strength over untreated talc-filled composites [1]. This directly addresses the brittleness limitation of highly filled PP compounds, enabling higher filler loadings without sacrificing toughness.

Flexible Piezoelectric Sensors and Energy Harvesters Based on PVDF/BaTiO₃ Nanofiber Composites

DET-modified BTO nanofillers enable PVDF-based piezoelectric nanogenerators with a β-phase content of ≈85.7%, a d₃₃ of ~40 pC/N, and a power density of 276.7 nW/cm² — the highest reported among BTO/PVDF systems [2]. This application is directly relevant to self-powered wearable sensors, IoT devices, and structural health monitoring where flexibility and high piezoelectric output are simultaneously required.

Highly Filled Masterbatch and Mineral-Filled Thermoplastic Compounds Using Wet or High-Moisture Fillers

The chelate architecture of KR-238S provides hydrolytic stability enabling direct treatment of fillers with high residual moisture (e.g., wet-process CaCO₃, precipitated silica, clay) without pre-drying [3]. Combined with a 26% reduction in oil absorption and 98.9% activation index demonstrated for heavy CaCO₃ [4], this enables higher filler loadings with reduced resin demand and improved process rheology in masterbatch production.

Tribological and Conductive Polymer Composites Employing Carbon-Based Fillers

NDZ-311 was demonstrated as the optimum titanate coupling agent among five tested for increasing the contact angle and hydrophobicity of carbonaceous black powder, leading to reduced friction coefficient and wear mass loss in HDPE and LLDPE composites [5]. This scenario is applicable to anti-friction bearings, conductive plastics, and electrostatic discharge (ESD) packaging where carbon black or graphite dispersion quality directly governs electrical and tribological performance.

Application
Selection Property
Validation Focus
High-impact PP/talc compounds
Impact performance enhancement
Notched Izod impact strength with treated filler
Flexible piezoelectric sensors and energy harvesters
Piezoelectric β-phase and d33 response
Power output under dynamic loading and matched impedance
Highly filled masterbatch with moisture-containing fillers
Hydrolytic stability and filler activation
Oil absorption reduction and activation index
Tribological and conductive composites with carbon fillers
Carbon filler hydrophobization and dispersion
Friction coefficient and wear mass loss in polymer composites
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